molecular formula C8H15NO3 B8636113 ethyl (2S,3R)-2-methylmorpholine-3-carboxylate

ethyl (2S,3R)-2-methylmorpholine-3-carboxylate

Cat. No. B8636113
M. Wt: 173.21 g/mol
InChI Key: JPPFRBDSMPJHKR-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S,3R)-2-methylmorpholine-3-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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properties

Product Name

ethyl (2S,3R)-2-methylmorpholine-3-carboxylate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (2S,3R)-2-methylmorpholine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-11-8(10)7-6(2)12-5-4-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

JPPFRBDSMPJHKR-NKWVEPMBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](OCCN1)C

Canonical SMILES

CCOC(=O)C1C(OCCN1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the crude 4-benzyl-2-methyl-morpholine-3-carboxylic acid ethyl ester (Comp. No. 26) obtained in the preceding experiment in methanol (10 ml) was treated with a catalytic amount of palladium on charcoal (10% w/w; 25 mg). The flask was flushed with hydrogen and the hydrogen atmosphere was maintained whilst stirring at room temperature. After 5 h, the catalyst was removed by filtration, the solution was treated with a new amount of palladium on charcoal (10% w/w; 25 mg) and the hydrogen atmosphere was restored. Stirring was continued for a further 96 h. The catalyst was filtered off, washed with methanol and the combined filtrates were concentrated in vacuo to give 0.140 g of 2-methyl-morpholine-3-carboxylic acid ethyl ester, which was used in the next step without further purification. LC/MS (method 7): Rt=0.45 min; m/z=174.15 (M+H+).
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4-benzyl-2-methyl-morpholine-3-carboxylic acid ethyl ester
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25 mg
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Synthesis routes and methods II

Procedure details

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